molecular formula C15H11BrClN3 B5611785 6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine

6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine

Cat. No.: B5611785
M. Wt: 348.62 g/mol
InChI Key: LSRTVWHUWDHCFA-UHFFFAOYSA-N
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Description

6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine is a chemical compound with the molecular formula C15H10BrClN2. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, a chlorine atom at the 3rd position, and a methyl group at the 4th position of the phenyl ring attached to the quinazoline core.

Preparation Methods

The synthesis of 6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives.

Properties

IUPAC Name

6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN3/c1-9-2-4-11(7-13(9)17)20-15-12-6-10(16)3-5-14(12)18-8-19-15/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRTVWHUWDHCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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